molecular formula C20H14ClN3O4S B2515705 2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1223891-48-2

2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2515705
CAS No.: 1223891-48-2
M. Wt: 427.86
InChI Key: UMYZBTPBSTZQFF-UHFFFAOYSA-N
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Description

The compound "2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide" is a complex organic molecule This compound features a benzothiophene-pyrimidinone core with a chlorine substituent at position 9 and an acetamide linkage to a 1,4-benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide" typically involves multi-step organic reactions, beginning with the formation of the benzothiophene core, followed by the construction of the pyrimidinone ring, and ending with the acetamide formation and benzodioxin linkage.

Step 1 Benzothiophene Formation: A base-catalyzed cyclization reaction involving 2-halobenzylthiols with α,β-unsaturated carbonyl compounds to form the benzothiophene core.

Step 2 Pyrimidinone Construction: Condensation of the benzothiophene with a suitably protected pyrimidine derivative, followed by selective chlorination at the 9-position.

Step 3 Acetamide Linkage: Amidation reaction involving the attachment of the acetamide group to the pyrimidinone core under mild conditions using reagents such as acetic anhydride in the presence of a catalyst.

Step 4 Benzodioxin Formation: The final step involves the formation of the benzodioxin ring system through a cyclization reaction involving dihydroxy benzene derivatives.

Industrial Production Methods

Scaling up the synthesis for industrial purposes involves optimizing each step for maximum yield and purity. This includes using continuous flow reactors for the benzothiophene and pyrimidinone formation, employing high-throughput synthesis techniques for the acetamide coupling, and ensuring stringent purification protocols.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of reactions including:

  • Oxidation: Oxidative addition at the pyrimidinone core.

  • Reduction: Selective reduction of the acetamide linkage.

  • Substitution: Nucleophilic substitution at the chlorine substituent.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like potassium permanganate under acidic conditions.

  • Reduction: Metal-catalyzed hydrogenation using palladium or nickel catalysts.

  • Substitution: Halogen-exchange reactions using nucleophiles like sodium methoxide.

Major Products

  • Oxidation Products: Formation of corresponding ketones or aldehydes.

  • Reduction Products: Formation of amines or alcohol derivatives.

  • Substitution Products: Generation of substituted benzothiophene or pyrimidinone derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: Acts as a ligand in transition metal catalysis.

  • Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic compounds.

Biology

  • Enzyme Inhibition: Potential inhibitor for specific enzymes in biochemical pathways.

  • Prodrug Design: Basis for designing prodrugs with improved pharmacokinetic properties.

Medicine

  • Antineoplastic Agents: Investigated for anti-cancer properties.

  • Antimicrobial Agents: Potential use in the development of novel antibiotics.

Industry

  • Material Science: Utilized in the synthesis of advanced materials with specific electronic properties.

  • Agriculture: Investigated as potential agrochemicals for plant protection.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. It targets specific enzymes, altering their activity by binding to the active site or allosteric sites. The presence of the benzothiophene-pyrimidinone core is crucial for its high affinity and selectivity towards these molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • "2-(6-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4-dihydro-1,2-benzodioxin-6-yl)acetamide"

  • "2-(9-bromo-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide"

Uniqueness

  • Chemical Structure: The unique arrangement of functional groups and ring systems.

  • Reactivity: Different reactivity patterns due to the specific substitution on the benzothiophene-pyrimidinone core.

  • Biological Activity: Enhanced selectivity and potency in biological assays.

Properties

IUPAC Name

2-(9-chloro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O4S/c21-12-2-1-3-15-17(12)18-19(29-15)20(26)24(10-22-18)9-16(25)23-11-4-5-13-14(8-11)28-7-6-27-13/h1-5,8,10H,6-7,9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYZBTPBSTZQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC4=C(C3=O)SC5=C4C(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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